Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a partially hydrogenated ring system. The molecule incorporates a 2,5-dioxopyrrolidine moiety and a propyl ester group, which contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
propyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-9-21-16(20)14-10-5-3-4-6-11(10)22-15(14)17-12(18)7-8-13(17)19/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCKCIKQXZSZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of maleimide derivatives with thiophene compounds under controlled conditions. The reaction often requires the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to the benzo[b]thiophene structure have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines .
2. Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Antioxidant Activity
Research has demonstrated that compounds containing the tetrahydrobenzo[b]thiophene structure can exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases and conditions .
Synthesis and Characterization
The synthesis of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Synthesis and Biological Evaluation
A study published in Molecules detailed the synthesis of novel substituted pyrrolidines derived from similar structures. The synthesized compounds were subjected to biological assays to evaluate their anticancer activity against various cell lines. Results indicated promising activity that warrants further investigation into structure-activity relationships .
Case Study 2: In Silico Studies
Another research effort focused on the computational analysis of the compound's interaction with biological targets using molecular docking simulations. The findings suggested that modifications to the compound could enhance its binding affinity and selectivity towards specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic molecules. Below is a detailed comparison based on synthesis, reactivity, and functional group interactions:
Thiophene Derivatives with Ester Groups
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (Compound 7b): This ethyl ester derivative, synthesized via a reaction involving malononitrile or ethyl cyanoacetate with elemental sulfur, demonstrates comparable esterification strategies to the target compound. However, the presence of a 2,4-diamino substituent in 7b enhances its nucleophilic reactivity, unlike the electron-withdrawing 2,5-dioxopyrrolidine group in the target molecule. The propyl ester in the target compound may offer improved lipophilicity compared to the ethyl ester in 7b .
Pyrrolidine Dione-Containing Heterocycles
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This nitrophenyl-substituted tetrahydropyrimidine features a 4-oxo-2-thioxo group, which contrasts with the 2,5-dioxopyrrolidine in the target compound. In contrast, the target compound’s dioxopyrrolidine may favor hydrogen bonding interactions in biological systems .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This derivative contains two ester groups and a nitrophenyl substituent, synthesized via a one-pot reaction. Its melting point (243–245°C) and IR spectral data (1700 cm⁻¹ for C=O) align with trends observed in ester-containing heterocycles. The target compound’s single propyl ester and tetrahydrobenzo[b]thiophene core likely result in lower melting points and distinct solubility profiles .
Data Tables for Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility: The target compound’s benzo[b]thiophene core allows for modular functionalization, akin to methods used for ethyl 2,4-diaminothiophene derivatives .
Electronic Effects: The 2,5-dioxopyrrolidine group may reduce electrophilic aromatic substitution reactivity compared to nitro- or cyano-substituted analogs .
Biological Activity
Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including analgesic properties, antimicrobial activity, and other pharmacological applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 299.34 g/mol
- CAS Number : 94042-66-7
Analgesic Activity
Recent studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant analgesic activity. For instance, a study utilizing the "hot plate" method on outbred white mice demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .
| Compound | Analgesic Effect (Compared to Metamizole) |
|---|---|
| Derivative A | Higher |
| Derivative B | Comparable |
| Propyl 2-(2,5-dioxo...) | Not yet tested |
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively documented. A review highlighted the synthesis and evaluation of various pyrrole and pyridine derivatives for their antibacterial and antifungal activities. These compounds often demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria .
| Activity Type | Target Organisms | IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | 50 µg/mL |
| Antifungal | Candida albicans | 30 µg/mL |
Other Pharmacological Activities
In addition to analgesic and antimicrobial effects, compounds similar to Propyl 2-(2,5-dioxo...) have been studied for various other biological activities:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties that could be beneficial in reducing oxidative stress .
- Anti-inflammatory Effects : Compounds containing the benzo[b]thiophene moiety have been associated with anti-inflammatory effects in various in vitro models .
Case Studies
A notable case study involved the synthesis of a series of benzo[b]thiophene derivatives and their subsequent biological evaluation. The study found that modifications to the functional groups significantly influenced the biological activity of these compounds. For example, introducing electron-withdrawing groups enhanced antimicrobial potency while maintaining low cytotoxicity levels against human cell lines .
Q & A
Q. Why do similar compounds exhibit divergent bioactivity despite minor structural changes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
